molecular formula C40H70O4 B3177761 2,5-Bis((2-hexyldecyl)oxy)terephthalaldehyde CAS No. 2136615-87-5

2,5-Bis((2-hexyldecyl)oxy)terephthalaldehyde

Cat. No. B3177761
CAS RN: 2136615-87-5
M. Wt: 615 g/mol
InChI Key: GPYQZWKAYHPBRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Bis((2-hexyldecyl)oxy)terephthalaldehyde is a solid substance that appears as white to yellow crystals . It has good thermal stability and solubility . It is insoluble in water but soluble in organic solvents . The CAS number for this compound is 2136615-87-5 .


Synthesis Analysis

The synthesis of 2,5-Bis((2-hexyldecyl)oxy)terephthalaldehyde can be achieved through synthetic reactions . A common method involves the alcoholysis reaction of terephthalic acid diester with 2-bromohexanol, producing terephthalic acid diol ester . Then, the terephthalic acid diol ester undergoes a condensation reaction with acetaldehyde to yield the target product .


Molecular Structure Analysis

The molecular formula of 2,5-Bis((2-hexyldecyl)oxy)terephthalaldehyde is C40H70O4 . The molecular weight of the compound is 614.98 . The InChI code for this compound is 1S/C20H30O4/c1-3-5-7-9-11-23-19-13-18 (16-22)20 (14-17 (19)15-21)24-12-10-8-6-4-2/h13-16H,3-12H2,1-2H3 .


Physical And Chemical Properties Analysis

2,5-Bis((2-hexyldecyl)oxy)terephthalaldehyde is a solid substance . It has good thermal stability and solubility . It is insoluble in water but soluble in organic solvents . The boiling point is predicted to be 689.9±55.0 °C , and the density is predicted to be 0.936±0.06 g/cm3 .

Scientific Research Applications

Organic Synthesis

“2,5-Bis((2-hexyldecyl)oxy)terephthalaldehyde” is widely used in the field of organic synthesis . It can serve as an intermediate in the synthesis of various organic compounds, contributing to the development of new molecules and materials.

Material Science

This compound also finds its application in the field of material science . It can be used as a precursor or building block in the fabrication of advanced materials with desired properties.

Polymer Materials

In the realm of polymer science, “2,5-Bis((2-hexyldecyl)oxy)terephthalaldehyde” can be used in the synthesis of polymer materials . For instance, it has been used in the synthesis of benzotriazole-based polymer donors for organic photovoltaics .

Fluorescent Dyes

The compound can be used in the preparation of fluorescent dyes . These dyes can be used in various applications such as bio-imaging, sensors, and optoelectronic devices.

Luminescent Materials

“2,5-Bis((2-hexyldecyl)oxy)terephthalaldehyde” can be used to prepare luminescent materials . These materials can emit light upon the absorption of photons, and they find applications in devices like organic light-emitting diodes (OLEDs).

Organic Photovoltaics

The compound has been used in the synthesis of polymer donors for organic photovoltaics . These materials can convert solar energy into electricity, contributing to the development of renewable energy technologies.

properties

IUPAC Name

2,5-bis(2-hexyldecoxy)terephthalaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H70O4/c1-5-9-13-17-19-23-27-35(25-21-15-11-7-3)33-43-39-29-38(32-42)40(30-37(39)31-41)44-34-36(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h29-32,35-36H,5-28,33-34H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYQZWKAYHPBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCC)COC1=CC(=C(C=C1C=O)OCC(CCCCCC)CCCCCCCC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H70O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,5-Bis((2-hexyldecyl)oxy)terephthalaldehyde
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,5-Bis((2-hexyldecyl)oxy)terephthalaldehyde
Reactant of Route 3
Reactant of Route 3
2,5-Bis((2-hexyldecyl)oxy)terephthalaldehyde
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,5-Bis((2-hexyldecyl)oxy)terephthalaldehyde
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,5-Bis((2-hexyldecyl)oxy)terephthalaldehyde
Reactant of Route 6
Reactant of Route 6
2,5-Bis((2-hexyldecyl)oxy)terephthalaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.